cis-4,4'-Dinitrodibenzo-18-crown-6
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Overview
Description
cis-4,4’-Dinitrodibenzo-18-crown-6: is a chemical compound belonging to the family of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, including six oxygen atoms. The “dibenzo” part indicates that the ring includes two benzene rings, and the “dinitro” part indicates that there are two nitro groups attached to the benzene rings. This compound is known for its ability to form complexes with various metal ions, making it useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4’-Dinitrodibenzo-18-crown-6 typically involves the nitration of dibenzo-18-crown-6. The nitration process introduces nitro groups into the benzene rings of the dibenzo-18-crown-6. This can be achieved by treating dibenzo-18-crown-6 with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of cis-4,4’-Dinitrodibenzo-18-crown-6 follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature control to manage the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions: cis-4,4’-Dinitrodibenzo-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
cis-4,4’-Dinitrodibenzo-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. It is particularly useful in the study of ion transport and separation processes.
Biology: Investigated for its potential to interact with biological molecules and membranes, influencing ion transport and cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the extraction and purification of metal ions from various industrial processes.
Mechanism of Action
The mechanism of action of cis-4,4’-Dinitrodibenzo-18-crown-6 involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, effectively encapsulating them within the ring structure. This complexation can influence the solubility, reactivity, and transport of the metal ions. In biological systems, this can affect ion channels and transporters, potentially altering cellular processes .
Comparison with Similar Compounds
- trans-4,4’-Dinitrodibenzo-18-crown-6
- Dibenzo-18-crown-6
- Diacetyl-dibenzo-18-crown-6
- Divaleril-dibenzo-18-crown-6
Comparison: cis-4,4’-Dinitrodibenzo-18-crown-6 is unique due to its specific arrangement of nitro groups in the cis configuration. This configuration can influence the compound’s ability to form complexes with metal ions, potentially making it more selective or effective in certain applications compared to its trans isomer or other derivatives .
Properties
IUPAC Name |
11,25-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-8-12-32-20-14-16(22(25)26)2-4-18(20)30-10-6-27-5-9-29-17/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOLKZXHLALNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=C(C=CC(=C3)[N+](=O)[O-])OCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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